4-[4-[(2S)-2-Methylbutyl]phenyl]phenol
Description
Properties
IUPAC Name |
4-[4-[(2S)-2-methylbutyl]phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13,18H,3,12H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJILCTCTAPYSNT-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2S-2-Methylbutyl)phenylboronic Acid
The chiral alkyl fragment is prepared via asymmetric hydrogenation of 2-methyl-1-pentene using a Ru-BINAP catalyst, achieving >98% enantiomeric excess (ee). Subsequent bromination and palladium-catalyzed borylation yield 4-(2S-2-methylbutyl)phenylboronic acid.
Table 1: Optimization of Boronic Acid Synthesis
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP, 50 bar H₂, THF, 25°C | 92 | 98.5 |
| Bromination | NBS, AIBN, CCl₄, reflux | 85 | - |
| Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane | 78 | 98.3 |
Coupling with 4-Bromophenol
Protected 4-bromophenol (TIPS ether) undergoes Suzuki-Miyaura coupling with the boronic acid under Pd(PPh₃)₄ catalysis. Deprotection with TBAF affords the target compound in 82% yield.
Mitsunobu-Based Alkylation of Biphenyl Scaffolds
Direct O-Alkylation of 4-Phenylphenol
Mitsunobu conditions (DIAD, PPh₃) facilitate stereoretentive alkylation of 4-phenylphenol with (S)-2-methyl-1-butanol. This one-step method achieves 76% yield but requires rigorous drying to suppress side reactions.
Table 2: Mitsunobu Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | THF | 0 | 42 |
| 4Å MS | Toluene | 25 | 76 |
| Molecular Sieves | DCM | 40 | 68 |
Sequential Protection-Alkylation-Deprotection
Protecting the phenol as a silyl ether (TBDMSCl, imidazole) enables alkylation under milder conditions. Subsequent TBAF-mediated deprotection delivers the product in 88% overall yield.
Stereoselective Friedel-Crafts Alkylation
Electrophilic aromatic substitution using (S)-2-methylbutyl bromide and AlCl₃ as a Lewis acid introduces the alkyl group para to the biphenyl bond. While regioselective (para:ortho = 9:1), carbocation rearrangements limit yields to 65%.
Enzymatic Resolution of Racemic Intermediates
Lipase-catalyzed kinetic resolution (CAL-B, vinyl acetate) of racemic 4-[4-(2-methylbutyl)phenyl]phenol achieves 99% ee. This method, though efficient, necessitates recycling of the undesired enantiomer.
Table 3: Enzymatic Resolution Efficiency
| Enzyme | Substrate | Conversion (%) | ee Product (%) |
|---|---|---|---|
| CAL-B | R,S-Mix | 45 | 99 |
| PPL | R,S-Mix | 38 | 95 |
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 82 | 98.5 | High | Excellent |
| Mitsunobu Alkylation | 76 | 99.2 | Moderate | Good |
| Friedel-Crafts | 65 | 98.0 | Low | Poor |
| Enzymatic Resolution | 40 | 99.0 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2S)-2-Methylbutyl]phenyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a biphenyl structure with a branched alkyl substituent. This structural configuration contributes to its reactivity and potential applications in various domains.
Chemistry Applications
Synthesis and Reactivity:
- Building Block for Organic Synthesis: 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol serves as a versatile building block in organic synthesis. Its phenolic hydroxyl group allows for various functionalizations, making it useful in creating more complex organic molecules.
- Polymer Chemistry: The compound can be utilized in the production of polymers due to its ability to undergo polymerization reactions. It can enhance the thermal stability and mechanical properties of polymeric materials.
Biological Applications
Antioxidant Properties:
- Research indicates that phenolic compounds exhibit significant antioxidant activity. This compound may be studied for its potential to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases.
Pharmacological Studies:
- The compound is being investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. These interactions could lead to the development of new therapeutic agents targeting various diseases, including cancer.
Medical Applications
Potential Therapeutic Uses:
- Antitumor Activity: Preliminary studies suggest that phenolic compounds like this compound may exhibit anticancer properties. This is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects: There is ongoing research into the anti-inflammatory properties of this compound, which could provide insights into developing treatments for inflammatory diseases.
Industrial Applications
Material Science:
- The compound's stability and reactivity make it suitable for use in developing advanced materials with specific electronic or optical properties. It can be incorporated into coatings, adhesives, and other industrial products where enhanced performance is desired.
Environmental Impact Studies:
- Given the increasing concern over environmental pollutants, studies are being conducted on the degradation pathways of phenolic compounds like this compound in various ecosystems. Understanding these pathways can help mitigate environmental contamination.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Branching and Chirality: The (2S)-2-methylbutyl group in the target compound introduces stereochemical complexity absent in most alkylphenols, which may affect crystallization behavior or biological interactions .
- Hydrophobicity: Longer/branched alkyl chains (e.g., decyloxy in CE6 ) enhance hydrophobicity, whereas the phenol group in this compound increases polarity.
Functional Group Variants
Substituents on the phenolic ring significantly alter electronic, physical, and application-specific properties:
Table 2: Functional Group Comparison
Key Observations :
- Phenol vs. Ester: The target compound’s phenol group enables stronger hydrogen bonding compared to esters (e.g., CE8), which may limit its use in non-polar matrices but favor applications requiring polar interactions .
- Sulfur-Containing Derivatives : Sulfonyl groups (e.g., in ) introduce rigid, planar geometries and robust hydrogen-bonding networks, unlike the flexible alkyl chain in the target compound .
Table 3: Liquid Crystal and Surfactant Candidates
Key Observations :
- The target compound lacks the ester linkage critical for liquid crystal mesophases (e.g., CE8’s wide-temperature stability ). However, its phenol group could act as a synthetic handle for derivatization into surfactants or esters.
- Compared to non-ionic surfactants like dodecyloxybenzoate esters, the target’s shorter alkyl chain may reduce micelle-forming capacity but improve biodegradability .
Biological Activity
4-[4-[(2S)-2-Methylbutyl]phenyl]phenol, also known as 4-(2-methylbutyl)phenol , is a phenolic compound with potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects based on recent studies.
- Molecular Formula : CHO
- Molecular Weight : 234.34 g/mol
- IUPAC Name : 4-[4-(2-methylbutyl)phenyl]phenol
- CAS Number : 22137140
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has shown potential in modulating enzymatic activities and influencing cellular signaling pathways. The compound's structure allows it to act as an antioxidant , potentially scavenging free radicals and reducing oxidative stress in cells.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can inhibit lipid peroxidation and protect cellular components from oxidative damage. A study demonstrated that this compound effectively scavenged reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses antifungal and antibacterial properties, making it a candidate for therapeutic applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in cellular models, suggesting potential use in inflammatory diseases .
Study on Antioxidant Activity
A comparative analysis of phenolic compounds highlighted the superior antioxidant capacity of this compound compared to other similar compounds. The study utilized DPPH and ABTS assays, revealing that this compound significantly reduced radical concentrations, showcasing its potential as a natural antioxidant in food preservation and health applications .
Evaluation of Antimicrobial Efficacy
In a laboratory setting, the antimicrobial effectiveness of this compound was assessed against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a notable reduction in microbial growth, supporting its application as a natural preservative in pharmaceuticals and cosmetics .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
